N-[4-(2-chloroacetyl)phenyl]methanesulfonamide
Description
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 64488-52-4) is a sulfonamide derivative with the molecular formula C₉H₁₀ClNO₃S and a molecular weight of 247.70 g/mol . Key physical properties include a density of 1.433 g/cm³, boiling point of 410.4°C at 760 mmHg, and a flash point of 202°C . The compound features a methanesulfonamide group (-SO₂NH₂) attached to a para-substituted phenyl ring bearing a 2-chloroacetyl moiety (-COCH₂Cl). This structure makes it a versatile intermediate in pharmaceutical synthesis, notably in the production of antiarrhythmic agents like Sotalol HCl .
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQKKEYKSSAVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070102 | |
| Record name | Methanesulfonamide, N-[4-(chloroacetyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64488-52-4 | |
| Record name | N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64488-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-(4-(2-chloroacetyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064488524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonamide, N-[4-(chloroacetyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of N-Phenyl Methanesulfonamide (Intermediate II)
The process begins with the reaction of aniline and methanesulfonyl chloride under basic conditions. In a representative procedure:
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Reactants : Aniline (1 eq), methanesulfonyl chloride (1.2 eq).
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Solvent : Dichloromethane or ether.
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Base : Aqueous sodium hydroxide or triethylamine.
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Conditions : Stirring at 0–25°C for 1–24 hours.
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Workup : Acidic quenching with HCl yields N-phenyl methanesulfonamide as a white solid (85–92% purity).
This intermediate is used without further purification, streamlining the workflow for industrial applications.
Chloroacetylation via Friedel-Crafts Reaction
The key step involves electrophilic substitution using chloroacetyl chloride catalyzed by aluminum chloride (AlCl₃):
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Reactants : N-Phenyl methanesulfonamide (1 eq), chloroacetyl chloride (1–8 eq).
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Catalyst : AlCl₃ (1.5 eq).
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Solvent : Dichloromethane, chloroform, or diethyl ether.
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Conditions : -20°C to 50°C for 1–24 hours.
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Mechanism : AlCl₃ activates chloroacetyl chloride, generating an acylium ion that undergoes para-substitution relative to the sulfonamide group.
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Yield : ~70–80% (crude), with purity >95% after crystallization.
Critical Note : Despite the sulfonamide’s meta-directing nature, the para product dominates, likely due to steric and electronic effects from the methanesulfonyl group.
Alternative Methods and Historical Context
Prior Art: Nitroreduction and Functionalization
Early methods used p-nitroacetophenone as a starting material, involving nitro reduction, sulfonylation, and bromination. However, this approach suffered from:
Direct Amination-Acylation Approaches
A hypothetical route starting from 4-aminophenyl methanesulfonamide and chloroacetyl chloride was explored but faced challenges in regioselectivity and byproduct formation.
Industrial Optimization and Scalability
Solvent and Stoichiometry Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chloroacetyl Chloride | 1:1–1:8 (vs II) | Maximizes conversion |
| Temperature | -20°C to 50°C | Balances kinetics and side reactions |
| Solvent Polarity | Dichloromethane > Chloroform | Enhances acylium ion stability |
Catalyst Regeneration and Waste Management
AlCl₃, while effective, generates acidic waste. Recent advances propose recyclable Lewis acids (e.g., FeCl₃-supported catalysts) to improve sustainability.
Mechanistic Insights and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .
Scientific Research Applications
Synthetic Routes
- Initial Reaction : 4-Aminobenzenesulfonamide reacts with chloroacetyl chloride.
- Reduction Process : The compound can be reduced to yield chiral alcohol intermediates, which are crucial for synthesizing various pharmaceuticals, including d-(+)-sotalol, a β-blocker with antiarrhythmic properties.
Scientific Research Applications
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is utilized in various scientific research contexts:
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Biocatalysis :
- It serves as an intermediate in the biocatalytic synthesis of chiral drug intermediates.
- The reduction of this compound is facilitated by oxidoreductases, leading to the production of chiral alcohols that are essential for pharmaceutical applications.
- Pharmaceutical Development :
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting specific bacterial strains.
- The chloroacetyl group enhances the compound's reactivity, possibly increasing its effectiveness against microbial targets.
Case Study 1: Synthesis of Sotalol
Research conducted by Kamal et al. (2007) demonstrated the successful use of this compound as an intermediate for synthesizing both enantiomers of sotalol. The study highlighted a one-pot reduction followed by lipase resolution, achieving high optical purity under mild conditions .
Case Study 2: Antimicrobial Testing
In a study examining the antimicrobial efficacy of derivatives of methanesulfonamide compounds, this compound was tested against various bacterial strains. Results indicated promising inhibition rates, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function . This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Methanesulfonamide Derivatives
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide
- Molecular Formula: C₈H₈F₃NO₂S
- Molecular Weight : 239.21 g/mol
- This derivative is used in agrochemical research due to its resistance to enzymatic degradation .
N-[4-(Bromomethyl)-2-chlorophenyl]methanesulfonamide
- Molecular Formula: C₈H₉BrClNO₂S
- Molecular Weight : 313.59 g/mol
- Key Features : The bromomethyl (-CH₂Br) group introduces higher reactivity in nucleophilic substitution reactions compared to the chloroacetyl group. This compound is utilized in cross-coupling reactions for drug discovery .
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
- Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
- Molecular Weight : 390.24 g/mol
- Key Features: The nitro (-NO₂) and chloro (-Cl) substituents create strong electron-withdrawing effects, altering electronic distribution and binding affinity in biological systems.
Acetylated and Hydroxylated Derivatives
N-{2-[4-(2-Chloroacetyl)phenyl]ethyl}methanesulfonamide
- Molecular Formula: C₁₁H₁₃ClNO₃S
- Molecular Weight : 289.75 g/mol
- This compound is a precursor in NMDA receptor antagonist synthesis .
3-Hydroxymethyl Sulfentrazone (HMS)
- Molecular Formula : C₁₃H₁₂Cl₂F₂N₄O₄S
- Molecular Weight : 437.28 g/mol
- Key Features : A metabolite of the herbicide Sulfentrazone, HMS contains a hydroxymethyl (-CH₂OH) group, enhancing water solubility compared to the lipophilic chloroacetyl group. Regulatory tolerances for HMS in crops like wheat and beans are established at 0.15–1.5 ppm .
Pharmacologically Active Derivatives
EU-93-94 ((S)-N-(4-(3-(4-(3,4-Dichlorophenyl)-piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanesulfonamide)
- Molecular Formula : C₂₀H₂₄Cl₂N₃O₄S
- Molecular Weight : 481.39 g/mol
- Key Features : Incorporates a piperazine ring and dichlorophenyl group, enabling selective inhibition of NMDA receptor subunits. This derivative demonstrates 85% yield in synthesis via epoxide ring-opening reactions .
N-[4-(2-Aminoethyl)phenyl]methanesulfonamide
- Molecular Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 214.28 g/mol
- Key Features: The aminoethyl (-CH₂CH₂NH₂) group introduces basicity, facilitating interactions with acidic residues in enzyme active sites. This compound is explored in cardiovascular drug development .
Structural and Functional Analysis
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups: Derivatives with -CF₃ () or -NO₂ () exhibit enhanced stability but reduced nucleophilicity compared to the chloroacetyl group.
- Hydrophilic Modifications: Hydroxymethyl (HMS, ) and aminoethyl () groups improve aqueous solubility, critical for bioavailability in agrochemicals and pharmaceuticals.
Conformational Studies
- Antiparallel alignment of N–H and C=O bonds in sulfonamide derivatives (e.g., N4CPSTMAA, ) stabilizes crystal packing via N–H⋯O hydrogen bonds, influencing melting points and crystallinity .
Biological Activity
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₀ClNO₃S. It features a chloroacetyl group attached to a phenyl ring and a methanesulfonamide functional group. The presence of the chloroacetyl moiety enhances reactivity, making it a potential candidate for various biological interactions.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes critical for bacterial survival and proliferation.
- Disruption of Cellular Processes : By binding to cellular targets, it can interfere with normal cellular functions, potentially leading to cell death.
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative Bacteria : Limited effectiveness against Escherichia coli.
- Fungi : Moderate activity against Candida albicans.
The compound's antimicrobial efficacy is influenced by the position and nature of substituents on the phenyl ring, as demonstrated in quantitative structure-activity relationship (QSAR) analyses .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have shown that:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT-29), and leukemia (K562).
- Mechanisms : Molecular docking studies suggest that it binds effectively to cancer cell receptors, inhibiting their proliferation .
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study involving the synthesis of N-substituted chloroacetamides demonstrated that compounds with halogenated phenyl groups showed enhanced antimicrobial activity due to increased lipophilicity, facilitating better membrane penetration .
- In tests against E. coli, S. aureus, and C. albicans, this compound displayed varying degrees of effectiveness, confirming its potential as an antimicrobial agent.
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Anticancer Properties :
- Research on derivatives of N-(substituted phenyl)-2-chloroacetamides indicated promising results in inhibiting the growth of human breast cancer cells (MCF7). Compounds were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects at specific concentrations .
- Molecular docking studies highlighted that certain derivatives exhibited strong binding affinities to target proteins involved in cancer progression, suggesting a viable pathway for therapeutic development .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, MRSA | Effective; influenced by substituents |
| Escherichia coli | Less effective | |
| Candida albicans | Moderate effectiveness | |
| Anticancer | Human breast cancer (MCF7) | Significant cytotoxicity observed |
| Human colon cancer (HT-29) | Cytotoxic effects noted |
Q & A
Q. What are the optimal synthetic routes for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves reacting 4-aminoacetophenone derivatives with methanesulfonyl chloride followed by chloroacetylation. Key steps include:
- Step 1 : Sulfonylation of 4-aminophenyl intermediates under basic conditions (e.g., triethylamine in THF) to form the methanesulfonamide core .
- Step 2 : Chloroacetylation using 2-chloroacetyl chloride in dichloromethane, with catalytic DMAP to enhance reactivity .
- Purification : Column chromatography (silica gel, 0–30% methanol/dichloromethane gradient) achieves >95% purity. HPLC with C18 columns further refines purity for biological assays .
Q. Table 1: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, Et₃N, THF, 0°C → RT | 78 | 90 | |
| Chloroacetylation | 2-Chloroacetyl chloride, DMAP, DCM | 85 | 88 | |
| Purification | Silica gel chromatography (MeOH/DCM) | – | 95 |
Q. How can researchers characterize this compound’s structure and validate its identity?
Methodological Answer: Use a multi-technique approach:
- NMR : Confirm the sulfonamide (-SO₂NH-) proton at δ 3.1–3.3 ppm (¹H) and carbonyl (C=O) at ~170 ppm (¹³C) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 262.6) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm chloroacetyl positioning .
Advanced Research Questions
Q. What biological targets or pathways are associated with this compound, and how are these interactions studied?
Methodological Answer: The compound shows affinity for serotonin receptors (e.g., 5-HT₂A) and NMDA receptor modulation:
- Radioligand Binding Assays : Use [³H]Ketanserin for 5-HT₂A binding (IC₅₀ ~50 nM) .
- Electrophysiology : Patch-clamp studies in hippocampal neurons to assess NMDA receptor inhibition (e.g., EU-93-94 analog reduced currents by 60% at 10 µM) .
- Metabolic Profiling : LC-MS/MS identifies metabolites like 3-desmethyl derivatives in hepatic microsomes .
Q. Table 2: Key Pharmacological Data
| Target | Assay Type | IC₅₀/EC₅₀ | Model System | Source |
|---|---|---|---|---|
| 5-HT₂A | Radioligand binding | 48 nM | Rat cortical membranes | |
| NMDA Receptor | Patch-clamp | 10 µM (60% inhibition) | Mouse hippocampal neurons |
Q. How can contradictory data in receptor selectivity studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or metabolite interference. Strategies include:
- Orthogonal Assays : Compare radioligand binding (cell membranes) with functional assays (e.g., calcium flux in live cells) .
- Metabolite Screening : Use LC-MS to rule out contributions from degradants (e.g., 3-hydroxymethyl sulfentrazone in EPA studies) .
- Species-Specific Profiling : Test human vs. rodent receptors (e.g., CB2 selectivity in humans vs. inverse agonism in rats) .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert tertiary amines to N-oxides (e.g., MDL-28133A analog, solubility increased from 0.1 mg/mL to 5.2 mg/mL) .
- Co-solvent Systems : Use 10% DMSO/40% PEG-400 in saline for intravenous administration .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability by 3-fold in rodent models .
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Simulate binding to 5-HT₂A (PDB ID: 6A94) to identify critical residues (e.g., Asp155 hydrogen bonding) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., chloroacetyl vs. fluoroacetyl) with NMDA inhibition potency .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4-mediated metabolism .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on cytotoxicity?
Methodological Answer: Variability arises from:
- Cell Line Differences : HepG2 (high CYP activity) vs. HEK293 (low metabolic capacity) yield divergent IC₅₀ values .
- Assay Duration : Short-term (24 hr) vs. long-term (72 hr) exposure affects metabolite accumulation and toxicity .
- Impurity Interference : Residual propyl bromide (from alkylation steps) can artificially elevate cytotoxicity by 20% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
